
(4-Isopropyl-3-methylphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Isopropyl-3-methylphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with isopropyl and methyl groups. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The primary method for synthesizing (4-Isopropyl-3-methylphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate . This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Suzuki–Miyaura coupling reactions. These reactions are favored due to their mild reaction conditions and high functional group tolerance . The use of palladium catalysts and organoboron reagents in these reactions allows for the efficient synthesis of this compound on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
(4-Isopropyl-3-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or a borohydride.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts, halides, and various oxidizing or reducing agents . The reaction conditions are typically mild, with reactions often performed at room temperature or slightly elevated temperatures.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in Suzuki–Miyaura coupling reactions, the major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
(4-Isopropyl-3-methylphenyl)boronic acid has a wide range of applications in scientific research, including:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: this compound is explored for its potential in developing new therapeutic agents, particularly in cancer treatment.
Mecanismo De Acción
The mechanism by which (4-Isopropyl-3-methylphenyl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. In Suzuki–Miyaura coupling reactions, the boronic acid group undergoes transmetalation with palladium complexes, leading to the formation of new carbon-carbon bonds . This process is facilitated by the mild reaction conditions and the stability of the organoboron reagents .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to (4-Isopropyl-3-methylphenyl)boronic acid include:
- (3-Methylphenyl)boronic acid
- (4-Methoxy-3-methylphenyl)boronic acid
- (3,4-Dimethoxyphenyl)boronic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique substitution pattern on the phenyl ring. The presence of both isopropyl and methyl groups provides distinct steric and electronic properties, making it a valuable reagent in specific synthetic applications .
Propiedades
Número CAS |
824390-17-2 |
|---|---|
Fórmula molecular |
C10H15BO2 |
Peso molecular |
178.04 g/mol |
Nombre IUPAC |
(3-methyl-4-propan-2-ylphenyl)boronic acid |
InChI |
InChI=1S/C10H15BO2/c1-7(2)10-5-4-9(11(12)13)6-8(10)3/h4-7,12-13H,1-3H3 |
Clave InChI |
AALLJQCXECLAQR-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C=C1)C(C)C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B15071014.png)
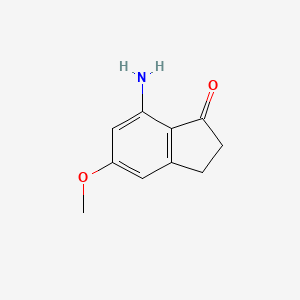

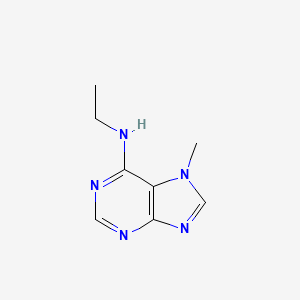


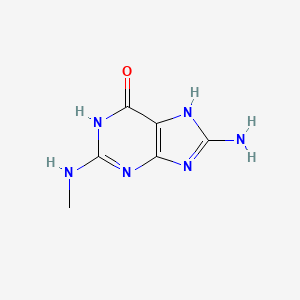
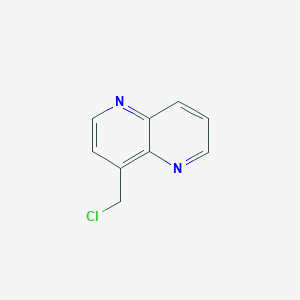


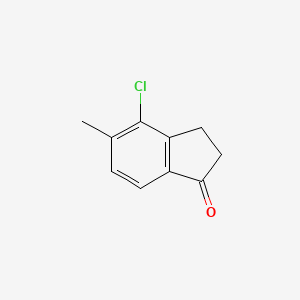
![4-Hydroxy-7-methyl-1-azaspiro[4.5]dec-3-en-2-one](/img/structure/B15071103.png)


